

LY3000328 species difference human mouse CatS inhibition

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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Quantitative Inhibition Data

The core quantitative data on LY3000328's inhibition of cathepsin S across species is summarized in the following table.

Species	Target	IC ₅₀ (nM)	Source / Context
Human	Cathepsin S	7.7 ± 5.85 nM (n=11)	Purified enzyme assay [1] [2]
Mouse	Cathepsin S	1.67 ± 1.17 nM (n=9)	Purified enzyme assay [1] [2]
Rat	Cathepsin S	Inactive (due to G137C mutation)	Protein crystallography & enzyme assay [2]

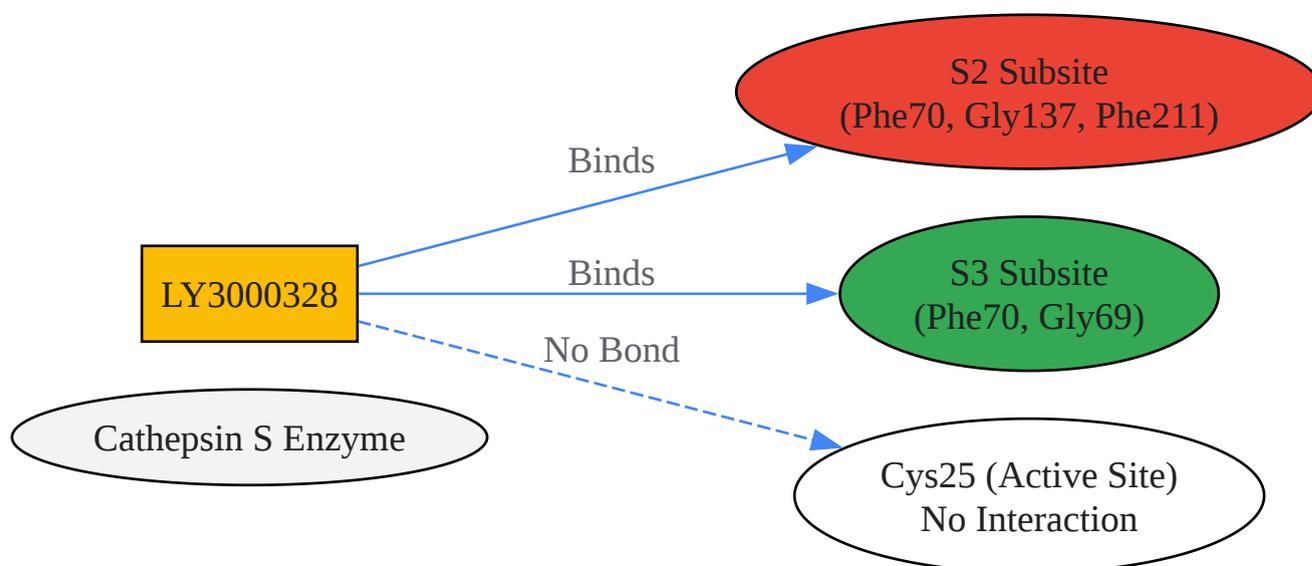
Key Insight on Species Selection: The data shows that LY3000328 is significantly more potent against mouse CatS than human CatS. Furthermore, it is **inactive against rat CatS** due to a natural G137C mutation that narrows the S2 binding pocket, preventing the inhibitor from binding effectively [2]. Therefore, the mouse is the relevant rodent model for your in vivo studies, while the rat should be avoided.

Mechanism of Action & Binding

Understanding the molecular mechanism of LY3000328 is crucial for interpreting your results.

- **Non-covalent Inhibition:** Unlike many cathepsin inhibitors that form a covalent bond with the catalytic cysteine (Cys25), LY3000328 is a **reversible, non-covalent inhibitor** [2]. This reduces the potential for off-target reactivity.
- **Binding Site:** The compound binds to the S2 and S3 subsites of the enzyme without interacting with the active site Cys25 [2]. Key interactions include hydrogen bonds with the backbone of Gly69 and Asn163 [2].

The following diagram illustrates this binding mechanism.



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Experimental Protocols

Here are detailed methodologies for key experiments as cited in the literature.

In Vitro Enzyme Inhibition Assay

This protocol is used to determine IC₅₀ values for human and mouse cathepsin S [1] [2].

- **Enzyme Preparation:** Use recombinant human or mouse cathepsin S enzyme.
- **Reaction Buffer:** For human CatS, use an acetate buffer (e.g., pH 5.5) containing EDTA and a reducing agent like DTT. For a more physiological pH, a phosphate buffer at pH 6.5 can be used, as CatS remains active.
- **Inhibition Assay:**
 - Pre-incubate the enzyme with varying concentrations of LY3000328 (e.g., from 0.1 nM to 100 nM) for 10-15 minutes.
 - Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC).
- **Measurement:** Monitor the increase in fluorescence (excitation ~355 nm, emission ~460 nm) continuously for 10-30 minutes.
- **Data Analysis:** Calculate the rate of substrate hydrolysis (RFU/sec) for each concentration. Plot the percentage of enzyme activity remaining versus the inhibitor concentration to determine the IC₅₀ value.

In Vivo Efficacy Model (Mouse Abdominal Aortic Aneurysm - AAA)

This protocol describes the evaluation of LY3000328 in a disease model [1].

- **Animal Model:** Use a mouse model of AAA, such as the CaCl₂-induced inflammation model applied to the abdominal aorta.
- **Dosing Formulation:**
 - Prepare a homogeneous suspension using 0.5% methylcellulose or a clear solution in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline. The formulation should be prepared fresh and used immediately [3] [4].
- **Dosing Regimen:**
 - Administer LY3000328 orally (e.g., by gavage) at doses of 1, 3, 10, and 30 mg/kg.
 - A twice-daily (BID) dosing schedule for 28 days is effective.
- **Efficacy Endpoint:** The primary readout is the reduction in aortic diameter, measured at the end of the study. In the referenced study, LY3000328 reduced aortic diameter by 58% at 1 mg/kg and up to 87% at 10 mg/kg [1].

Key Considerations for Researchers

- **Unexpected Pharmacodynamic Response:** A Phase 1 clinical trial in healthy volunteers revealed a complex biphasic response. After a single oral dose, plasma CatS activity initially decreased but was

later followed by a prolonged increase in total CatS mass [5]. This suggests a potential compensatory mechanism that should be considered for long-term dosing strategies.

- **High Selectivity Profile:** LY3000328 exhibits excellent selectivity for CatS over other cysteine cathepsins like L, K, B, and V, which is critical for minimizing off-target effects in your experiments [2].

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low in vivo efficacy in rodents.	Use of rat models.	Switch to a mouse model, as the inhibitor is inactive against rat CatS [2].
Poor solubility in dosing formulation.	Use of inappropriate solvents.	Sequentially add solvents: start with DMSO, then PEG300, Tween 80, and finally saline or corn oil. Sonication is recommended [1] [3].
Inconsistent in vitro IC ₅₀ results.	Instability of enzyme or inhibitor in buffer.	Use fresh DMSO for stock solutions and ensure the assay buffer is at the correct pH. Include positive controls.

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